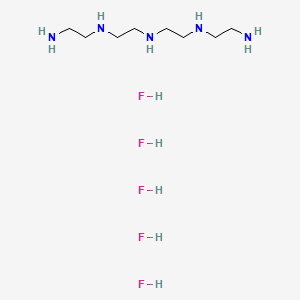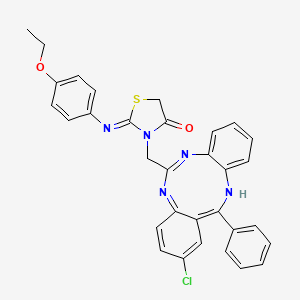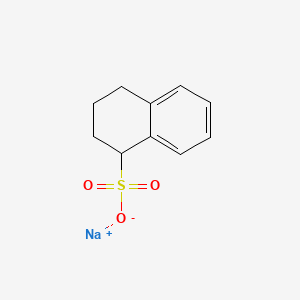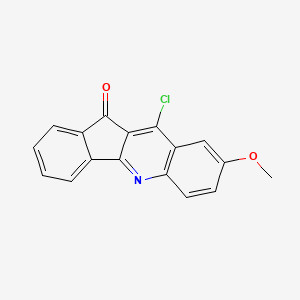
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its intricate structure, which includes a pyrazole ring, an indole moiety, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the indole moiety and other functional groups. Common reagents used in these reactions include hydrazines, aldehydes, and ketones. Reaction conditions often involve the use of solvents like ethanol or methanol and may require heating or refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact mechanism depends on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole, 1-acetyl-3-(2-phenylhydrazono)-: Similar structure but lacks the indole moiety.
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-: Similar structure but lacks the indole moiety and additional functional groups.
Uniqueness
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-hydroxyphenyl)-3-(2-(((2-phenyl-1H-indol-3-yl)methylene)amino)phenyl)- is unique due to its combination of a pyrazole ring, an indole moiety, and various functional groups
Properties
CAS No. |
133381-54-1 |
|---|---|
Molecular Formula |
C32H26N4O2 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-[2-[(2-phenyl-1H-indol-3-yl)methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C32H26N4O2/c1-21(37)36-30(25-15-7-10-18-31(25)38)19-29(35-36)24-14-6-8-16-27(24)33-20-26-23-13-5-9-17-28(23)34-32(26)22-11-3-2-4-12-22/h2-18,20,30,34,38H,19H2,1H3 |
InChI Key |
KBJJGCBZLPJDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2N=CC3=C(NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


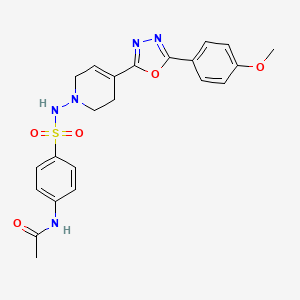


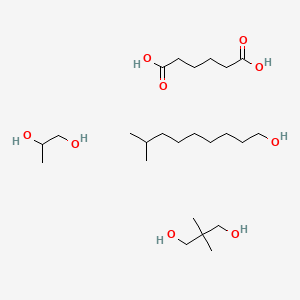

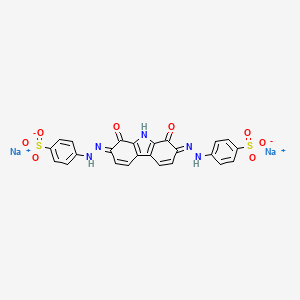
![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
